2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry and biological research. This compound features a unique combination of indole and triazolopyridine moieties, which are known for their diverse biological activities.
This compound can be classified as a heterocyclic amide due to the presence of both indole and triazole rings. It is synthesized through multi-step chemical reactions involving various reagents and conditions. The compound's structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves several key steps:
Optimization of these synthetic routes is crucial for maximizing yield and purity, often employing high-throughput screening methods to identify the most effective catalysts and reaction conditions .
The molecular formula for 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is , with a molecular weight of 363.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H21N5O2 |
Molecular Weight | 363.4 g/mol |
IUPAC Name | 2-[1-(2-methoxyethyl)indol-3-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI | InChI=1S/C20H21N5O2/c1-27... |
InChI Key | QATQEBJSCYJVBG-UHFFFAOYSA-N |
Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3C=CC=C4 |
The structural complexity of this compound allows for various interactions with biological systems .
The compound can undergo several chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets:
The compound is expected to exhibit moderate solubility in organic solvents due to its complex structure.
Key chemical properties include:
Relevant data on melting points or boiling points may require experimental determination as they are not readily available in literature .
The potential applications of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide span several fields:
CAS No.: 283-60-3
CAS No.: 7486-39-7
CAS No.: 60186-21-2
CAS No.:
CAS No.: 51249-33-3
CAS No.: 370870-81-8